Superior MEK1 Inhibition over Selumetinib
EBI-1051 demonstrates a higher affinity for the MEK1 kinase than the comparator selumetinib (AZD6244). In a cell-free kinase assay, EBI-1051 inhibited MEK1 with an IC50 of 3.9 nM [1]. In contrast, selumetinib exhibits an IC50 of 14 nM for MEK1 in comparable assays [2]. This represents an approximately 3.6-fold improvement in enzymatic potency.
| Evidence Dimension | MEK1 enzymatic inhibition |
|---|---|
| Target Compound Data | IC50 = 3.9 nM |
| Comparator Or Baseline | Selumetinib (AZD6244), IC50 = 14 nM |
| Quantified Difference | 3.6-fold lower IC50 (more potent) |
| Conditions | Cell-free kinase assay |
Why This Matters
A lower IC50 value in an enzymatic assay indicates higher intrinsic potency against the target, which can translate to lower effective doses and potentially a wider therapeutic window in downstream applications.
- [1] Lu B, Huang S, Cao J, Hu Q, Shen R, Wan H, Wang D, Yuan J, Zhang L, Zhang J, Zhang M, Tao W, Zhang L. Discovery of EBI-1051: A novel and orally efficacious MEK inhibitor with benzofuran scaffold. Bioorg Med Chem. 2018 Feb 1;26(3):581-589. View Source
- [2] Yeh TC, Marsh V, Bernat BA, Ballard J, Colwell H, Evans RJ, Parry J, Smith D, Brandhuber BJ, Gross S, Marlow A, Hurley B, Lyssikatos J, Lee PA, Winkler JD, Koch K, Wallace E. Biological characterization of ARRY-142886 (AZD6244), a potent, highly selective mitogen-activated protein kinase kinase 1/2 inhibitor. Clin Cancer Res. 2007 Mar 1;13(5):1576-83. View Source
